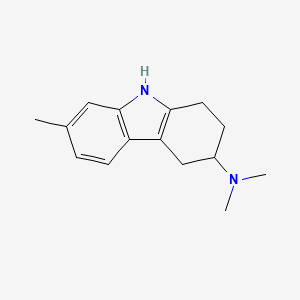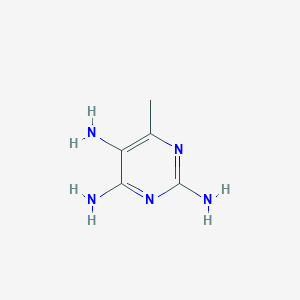
2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl-: is a chemical compound belonging to the phenanthrenone family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- typically involves the cyclization of appropriate precursors under specific conditions. Common methods may include:
Cyclization Reactions: Using catalysts such as Lewis acids to facilitate the formation of the phenanthrenone ring.
Reduction Reactions: Employing reducing agents to achieve the desired dihydro form.
Industrial Production Methods: Industrial production may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially leading to different dihydro forms.
Substitution: Substitution reactions may involve the replacement of specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Lewis acids like aluminum chloride or boron trifluoride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. They may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
Pharmaceuticals: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry:
Materials Science: Studied for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting various cellular pathways, leading to specific biological effects.
Comparison with Similar Compounds
Phenanthrene: A parent compound with a similar aromatic structure.
Phenanthrenone Derivatives: Various derivatives with different functional groups.
Comparison:
Structural Differences: The presence of specific functional groups and the dihydro form make 2(3H)-Phenanthrenone, 4,4a-dihydro-4a-methyl- unique.
Chemical Properties: Differences in reactivity, stability, and solubility compared to similar compounds.
Applications: Unique applications in specific fields due to its distinct properties.
Properties
CAS No. |
58860-95-0 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4a-methyl-3,4-dihydrophenanthren-2-one |
InChI |
InChI=1S/C15H14O/c1-15-9-8-13(16)10-12(15)7-6-11-4-2-3-5-14(11)15/h2-7,10H,8-9H2,1H3 |
InChI Key |
ODCWBFCASVYOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)




![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)




